molecular formula C12H15NO B2537718 3-Benzyl-3-methylpyrrolidin-2-one CAS No. 175698-09-6

3-Benzyl-3-methylpyrrolidin-2-one

Cat. No.: B2537718
CAS No.: 175698-09-6
M. Wt: 189.258
InChI Key: TUHSXELEIUCENQ-UHFFFAOYSA-N
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Description

3-Benzyl-3-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It features a five-membered lactam ring with a benzyl and a methyl group attached to the nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-benzyl-N-methylamine with a suitable carbonyl compound under acidic or basic conditions to form the lactam ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the cyclization reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as a pyrrolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidinones depending on the reagents used.

Scientific Research Applications

3-Benzyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

    3-Benzylpyrrolidin-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    3-Methylpyrrolidin-2-one: Lacks the benzyl group, leading to different physical and chemical properties.

    N-Benzylpyrrolidin-2-one: Similar structure but without the methyl group, which can influence its interaction with biological targets.

Uniqueness: 3-Benzyl-3-methylpyrrolidin-2-one is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties can enhance its binding affinity to certain molecular targets and improve its stability in various chemical reactions.

Properties

IUPAC Name

3-benzyl-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(7-8-13-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHSXELEIUCENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175698-09-6
Record name 3-benzyl-3-methylpyrrolidin-2-one
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